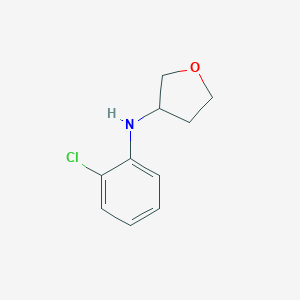
N-(2-chlorophenyl)oxolan-3-amine
Description
N-(2-Chlorophenyl)oxolan-3-amine is a secondary amine featuring a 2-chlorophenyl substituent attached to the oxolane (tetrahydrofuran) ring at the 3-position.
Properties
CAS No. |
162851-47-0 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-(2-chlorophenyl)oxolan-3-amine |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-2-4-10(9)12-8-5-6-13-7-8/h1-4,8,12H,5-7H2 |
InChI Key |
UGBNTXAKBOKBEO-UHFFFAOYSA-N |
SMILES |
C1COCC1NC2=CC=CC=C2Cl |
Canonical SMILES |
C1COCC1NC2=CC=CC=C2Cl |
Synonyms |
N-(2'-CHLORO-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Oxolane/Oxetane Rings
The following compounds share the oxolane or oxetane core with varying substituents on the aromatic ring:
Key Observations :
- Substituent Effects : The position and type of halogen (Cl, Br, F) influence electronic properties. For example, the 2-chlorophenyl group in N-(2-chlorobenzyl)oxetan-3-amine enhances electrophilicity, favoring nucleophilic substitutions .
- Ring Size : Oxetane (3-membered) rings (e.g., in ) confer higher ring strain and reactivity compared to oxolane (5-membered) derivatives, which are more conformationally stable .
- Physical State : Methyl or benzyl substituents (e.g., 2-CH₃ in ) reduce melting points, resulting in liquid states, whereas halogenated derivatives (e.g., ) often form solids.
Derivatives with Chlorophenyl Groups
Compounds bearing chlorophenyl groups but differing in core structures:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


